molecular formula C40H28N2O5 B4929468 4,4'-oxybis[N-(3-benzoylphenyl)benzamide]

4,4'-oxybis[N-(3-benzoylphenyl)benzamide]

Cat. No. B4929468
M. Wt: 616.7 g/mol
InChI Key: CYFSTSBBTGEALC-UHFFFAOYSA-N
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Description

‘4,4'-oxybis[N-(3-benzoylphenyl)benzamide]’ is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is commonly referred to as ‘OBPB’ and is a member of the benzamide family. OBPB has been synthesized using various methods, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of OBPB is still under investigation. However, studies have shown that OBPB inhibits the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which play a crucial role in cancer cell growth, inflammation, and angiogenesis. OBPB also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OBPB has been shown to exhibit various biochemical and physiological effects. It inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix, and PDEs, which regulate intracellular levels of cyclic nucleotides. OBPB also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, OBPB inhibits angiogenesis by suppressing the activity of VEGF.

Advantages and Limitations for Lab Experiments

OBPB has several advantages for lab experiments, such as its easy synthesis and stability. OBPB can be synthesized using various methods, and its yield can be improved by optimizing the reaction conditions. OBPB is also stable under various conditions, such as temperature and pH. However, OBPB has some limitations, such as its low solubility in water and its potential toxicity. OBPB can be dissolved in organic solvents, such as dimethyl sulfoxide (DMSO), but its solubility in water is limited. Additionally, OBPB can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for OBPB research, such as its potential use in combination therapy for cancer treatment. OBPB has been shown to inhibit the growth of various cancer cell lines, and its combination with other anti-cancer agents may enhance its efficacy. Additionally, further investigation into the mechanism of action of OBPB may provide insights into its potential pharmacological properties. Furthermore, the development of OBPB derivatives with improved solubility and lower toxicity may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, OBPB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. OBPB can be synthesized using various methods, and its mechanism of action is still under investigation. OBPB has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects, and its combination with other anti-cancer agents may enhance its efficacy. However, OBPB has some limitations, such as its low solubility in water and potential toxicity. Further research into OBPB may provide insights into its potential as a therapeutic agent.

Synthesis Methods

OBPB can be synthesized using various methods, including the reaction of 4,4'-oxybis(benzoic acid) and N-(3-benzoylphenyl)amine in the presence of a coupling agent. Another method involves the reaction of 4,4'-oxybis(benzoyl chloride) and N-(3-benzoylphenyl)amine in the presence of a base. The yield of OBPB can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

OBPB has been studied for its potential pharmacological properties, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Studies have shown that OBPB inhibits the growth of various cancer cell lines, such as breast cancer, lung cancer, and liver cancer cells. OBPB also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, OBPB inhibits angiogenesis, which is the formation of new blood vessels, by suppressing the activity of vascular endothelial growth factor (VEGF).

properties

IUPAC Name

N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O5/c43-37(27-9-3-1-4-10-27)31-13-7-15-33(25-31)41-39(45)29-17-21-35(22-18-29)47-36-23-19-30(20-24-36)40(46)42-34-16-8-14-32(26-34)38(44)28-11-5-2-6-12-28/h1-26H,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFSTSBBTGEALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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